![molecular formula C32H44N2O5 B14275818 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl- CAS No. 162041-70-5](/img/structure/B14275818.png)
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl-: 1,3,5-triazine , belongs to a class of compounds with a six-membered heterocyclic ring containing three nitrogen atoms. These triazines have been of interest due to their diverse applications in various fields, including herbicides, polymer photostabilizers, and pharmaceuticals .
Métodos De Preparación
Synthetic Routes:: The synthesis of 1,3,5-triazines involves nucleophilic substitution reactions of cyanuric chloride (C3N3Cl3). Specific synthetic protocols have been developed to prepare symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines. These substitutions occur sequentially, replacing the chlorine atoms with oxygen, nitrogen, and sulfur atoms. The substituents can include alkyl, aromatic, hydroxyalkyl, ester, and imidazole groups .
Industrial Production:: In industrial settings, 1,3,5-triazines serve as raw materials for synthesizing resins such as nitrile fibers and phenol-formaldehyde plastics.
Análisis De Reacciones Químicas
1,3,5-triazines undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Oxidative processes can modify the triazine ring, leading to new functional groups.
Reduction: Reduction reactions can reduce the nitrogen atoms or other substituents.
Substitution: Nucleophilic substitution reactions replace functional groups on the triazine ring.
Major products formed from these reactions depend on the specific substituents and reaction conditions.
Aplicaciones Científicas De Investigación
1,3,5-triazines find applications in:
Chemistry: As building blocks for designing new compounds.
Biology: Some derivatives exhibit biological properties, including antitumor effects.
Medicine: Hexamethylmelamine (HMM) and related compounds are used clinically for cancer treatment.
Mecanismo De Acción
The exact mechanism by which 1,3,5-triazines exert their effects varies depending on the specific compound and its targets. For example, HMM acts as an antitumor agent, while other derivatives may have different modes of action.
Comparación Con Compuestos Similares
1,3,5-triazines can be compared with other heterocyclic compounds, emphasizing their unique properties. Similar compounds include melamine, other triazines, and related structures.
Propiedades
Número CAS |
162041-70-5 |
|---|---|
Fórmula molecular |
C32H44N2O5 |
Peso molecular |
536.7 g/mol |
Nombre IUPAC |
1-(2,5-dioctoxyphenyl)-3-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C32H44N2O5/c1-3-5-7-9-11-16-22-38-27-20-21-29(39-23-17-12-10-8-6-4-2)28(24-27)34-31(36)25-30(35)33(32(34)37)26-18-14-13-15-19-26/h13-15,18-21,24H,3-12,16-17,22-23,25H2,1-2H3 |
Clave InChI |
ICJNMHCSCZQNSR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC(=C(C=C1)OCCCCCCCC)N2C(=O)CC(=O)N(C2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


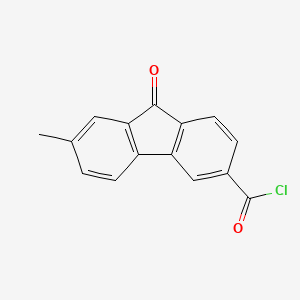
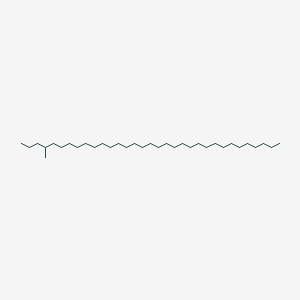
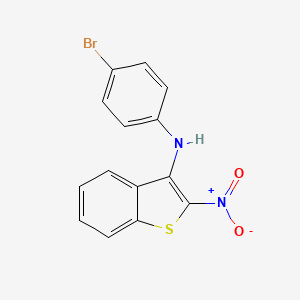
![Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]-](/img/structure/B14275756.png)
![4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one](/img/structure/B14275764.png)
![2,5-Cyclohexadiene-1,4-dione, 2-[(3-methoxyphenyl)amino]-5-methyl-](/img/structure/B14275768.png)
![3,3,4,4,4-Pentafluoro-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B14275773.png)
![4-[2-(3-Methylbutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14275775.png)

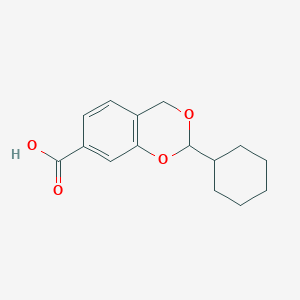
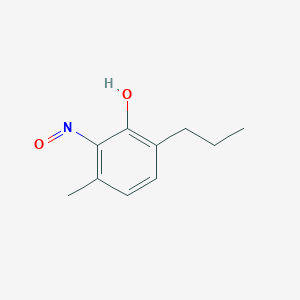


![1,1'-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14275822.png)
